molecular formula C8H13N3O B11731037 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine

1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine

Cat. No.: B11731037
M. Wt: 167.21 g/mol
InChI Key: DPKZUXCLFWRTOD-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a tetrahydropyran derivative. One common method is the condensation of 3-hydroxytetrahydropyran with 4-aminopyrazole under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature, with p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize reaction conditions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or acyl groups into the pyrazole ring .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A similar compound with a different substitution pattern on the pyrazole ring.

    1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine: Another isomer with the amine group at a different position on the pyrazole ring.

Uniqueness

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(oxan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6,9H2

InChI Key

DPKZUXCLFWRTOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(C=N2)N

Origin of Product

United States

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